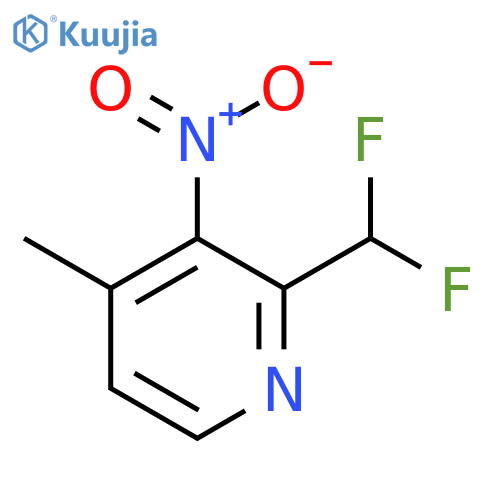Cas no 1805309-78-7 (2-(Difluoromethyl)-4-methyl-3-nitropyridine)

1805309-78-7 structure
商品名:2-(Difluoromethyl)-4-methyl-3-nitropyridine
CAS番号:1805309-78-7
MF:C7H6F2N2O2
メガワット:188.131548404694
CID:4847533
2-(Difluoromethyl)-4-methyl-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-4-methyl-3-nitropyridine
-
- インチ: 1S/C7H6F2N2O2/c1-4-2-3-10-5(7(8)9)6(4)11(12)13/h2-3,7H,1H3
- InChIKey: FEAUTWAHLVMWOI-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C)C=CN=1)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-(Difluoromethyl)-4-methyl-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076800-250mg |
2-(Difluoromethyl)-4-methyl-3-nitropyridine |
1805309-78-7 | 97% | 250mg |
$504.00 | 2022-04-01 | |
| Alichem | A029076800-1g |
2-(Difluoromethyl)-4-methyl-3-nitropyridine |
1805309-78-7 | 97% | 1g |
$1,519.80 | 2022-04-01 | |
| Alichem | A029076800-500mg |
2-(Difluoromethyl)-4-methyl-3-nitropyridine |
1805309-78-7 | 97% | 500mg |
$831.30 | 2022-04-01 |
2-(Difluoromethyl)-4-methyl-3-nitropyridine 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
1805309-78-7 (2-(Difluoromethyl)-4-methyl-3-nitropyridine) 関連製品
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 307-59-5(perfluorododecane)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
